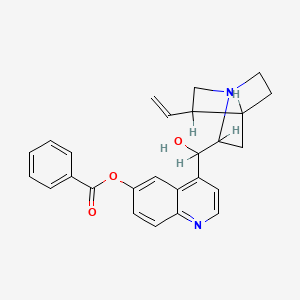

6'-Benzoyloxycincholine

Beschreibung

6'-Benzoyloxycincholine is a synthetic organic compound hypothesized to consist of a cincholine core structure modified by a benzoyloxy group at the 6' position. The benzoyloxy group (an ester functional group) confers distinct physicochemical properties, such as increased hydrophobicity and susceptibility to hydrolysis, compared to ether-linked benzyloxy derivatives . Cincholine itself may derive from alkaloid frameworks, though its exact structure remains undefined in available data.

Eigenschaften

CAS-Nummer |

77539-57-2 |

|---|---|

Molekularformel |

C26H26N2O3 |

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] benzoate |

InChI |

InChI=1S/C26H26N2O3/c1-2-17-16-28-13-11-19(17)14-24(28)25(29)21-10-12-27-23-9-8-20(15-22(21)23)31-26(30)18-6-4-3-5-7-18/h2-10,12,15,17,19,24-25,29H,1,11,13-14,16H2 |

InChI-Schlüssel |

RMIORKZWPHXLKV-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC(=O)C5=CC=CC=C5)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Benzoyloxycincholine typically involves the esterification of cincholine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of 6’-Benzoyloxycincholine follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Crystallization or chromatography to obtain pure 6’-Benzoyloxycincholine

Quality Control: Rigorous testing to ensure the purity and consistency of the product

Analyse Chemischer Reaktionen

Types of Reactions

6’-Benzoyloxycincholine undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones

Reduction: Reduction reactions can yield various reduced forms of the compound

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Quinones and other oxidized derivatives

Reduction: Reduced forms of 6’-Benzoyloxycincholine

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

6’-Benzoyloxycincholine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules

Wirkmechanismus

The mechanism of action of 6’-Benzoyloxycincholine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets enzymes and receptors involved in cellular processes

Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of parasite growth or induction of apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6'-Benzoyloxycincholine to analogous benzyloxy- and benzodioxine-based compounds, focusing on molecular features, reactivity, and commercial availability.

Functional Group Variations

- Benzoyloxy vs. Benzyloxy Groups: 6-(Benzyloxy)hexan-1-amine (CAS 108296-16-8): Contains a benzyloxy ether group, offering greater hydrolytic stability compared to esters like benzoyloxy. This compound is used in peptide synthesis and polymer chemistry .

Sulfonyl Chloride Derivatives :

Structural Analogues in Heterocyclic Systems

Benzodioxine Derivatives :

- Methyl 6-acetyl-1,4-benzodioxine-2-carboxylate : A benzodioxine core with acetyl and ester substituents. Its rigid oxygen-containing ring system enhances electronic properties, making it useful in optoelectronics. The absence of a benzoyloxy group limits direct comparison but highlights the role of oxygen heterocycles in material science .

Indole-Based Compounds :

- 6-(Benzyloxy)-5-methoxy-1H-indole (CAS 15903-94-3): An indole derivative with methoxy and benzyloxy substituents. Such compounds are intermediates in serotonin receptor modulators. The benzyloxy group here improves lipophilicity, whereas a benzoyloxy group might alter binding affinity due to steric effects .

Data Tables: Key Properties and Suppliers

Table 1. Physical and Commercial Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Suppliers Available | Applications |

|---|---|---|---|---|---|

| 6-(Benzyloxy)hexan-1-amine | 108296-16-8 | 207.29 | Benzyloxy ether, amine | 2 | Peptide synthesis |

| 6-(Benzyloxy)hexane-1-sulfonyl chloride | 1342186-16-6 | 274.77 | Sulfonyl chloride | 1 | Drug intermediates |

| 6-(Benzyloxy)-5-methoxy-1H-indole | 15903-94-3 | 269.31 | Benzyloxy ether, indole | 6 | Serotonin analogs |

| Methyl 6-acetyl-1,4-benzodioxine-2-carboxylate | - | 250.22 | Benzodioxine, ester | - | Material science |

Table 2. Reactivity and Stability Comparison

| Property | 6'-Benzoyloxycincholine (Hypothetical) | 6-(Benzyloxy)hexan-1-amine | 6-(Benzyloxy)-5-methoxy-1H-indole |

|---|---|---|---|

| Hydrolytic Stability | Low (ester) | High (ether) | High (ether) |

| Lipophilicity (LogP) | ~3.5 (estimated) | 2.8 | 3.1 |

| Synthetic Applications | Drug delivery (speculative) | Polymer chemistry | Neuropharmacology |

Research Findings and Limitations

- Benzoyloxy vs. Benzyloxy in Drug Design : Esters like benzoyloxy are often used as prodrug motifs due to their hydrolytic lability, whereas benzyloxy ethers serve as stable protecting groups .

- Gaps in Data: No direct pharmacological or synthetic data for 6'-Benzoyloxycincholine exists in the evidence, necessitating extrapolation from benzodioxine and benzyloxy benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.